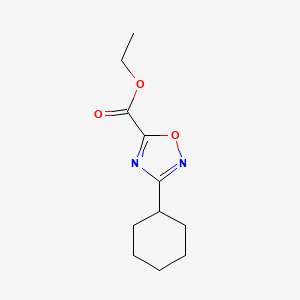

Ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate

Description

Historical Context and Discovery of 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger through the reaction of amidoximes with acyl chlorides under solvent-free conditions. This discovery laid the foundation for exploring its bioisosteric potential, particularly as a replacement for ester and amide functionalities in drug design. The first therapeutic application of a 1,2,4-oxadiazole derivative, Oxolamine (Figure 1), emerged in the 1960s as an antitussive agent. Over the past two decades, synthetic advancements, such as microwave-assisted cyclization and superbase-mediated one-pot protocols, have enabled efficient production of diverse 1,2,4-oxadiazole derivatives.

Table 1: Key Milestones in 1,2,4-Oxadiazole Chemistry

Structural Significance of the Cyclohexyl Substituent

The cyclohexyl group in Ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate introduces steric bulk and hydrophobicity, which profoundly influence its physicochemical and biological properties:

- Steric Effects : Conformational studies of cyclohexyl esters demonstrate that the chair conformation minimizes 1,3-diaxial interactions, stabilizing the molecule. This steric shielding enhances metabolic stability by reducing enzymatic degradation at the heterocyclic core.

- Hydrophobic Interactions : The cyclohexyl moiety increases logP values, improving membrane permeability. This property was critical in antileishmanial studies, where cyclohexyl-containing derivatives showed 69% host cell viability at 1,000 μM.

- Electronic Modulation : While primarily aliphatic, the cyclohexyl group subtly donates electron density through σ(C–C) hyperconjugation, affecting the oxadiazole ring’s dipole moment.

Table 2: Impact of Cyclohexyl Substitution on Bioactivity

Role of Ester Functionalization in Heterocyclic Chemistry

The ethyl ester at position 5 of the oxadiazole ring serves multiple roles in synthetic and applied chemistry:

Synthetic Versatility :

Electronic Effects :

Solubility and Crystallinity :

- Ethyl esters balance lipophilicity (clogP ≈ 2.5) and aqueous solubility (≈50 mg/L), making the compound amenable to solution-phase reactions.

- X-ray crystallography of analogous compounds reveals planar oxadiazole rings with dihedral angles <5° relative to ester groups, promoting π-stacking interactions.

Table 3: Physicochemical Properties of this compound

Properties

IUPAC Name |

ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-2-15-11(14)10-12-9(13-16-10)8-6-4-3-5-7-8/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXCNBIXEVOKSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Acylation and Cyclization Using Amidoximes and Chloro Anhydrides

A widely cited method for synthesizing 1,2,4-oxadiazole derivatives involves a two-step sequence of acylation followed by intramolecular cyclization. This approach, detailed in Russian Patent RU2512293C1, employs amidoximes as starting materials. For this compound, the synthesis proceeds as follows:

Acylation of Cyclohexanecarboxamidoxime :

Cyclohexanecarboxamidoxime (prepared from cyclohexanecarbonitrile via hydroxylamine treatment) reacts with ethyl oxalyl chloride in anhydrous dichloromethane under inert conditions. The reaction is catalyzed by triethylamine, which neutralizes HCl generated during the acylation process. The intermediate product, O-acylamidoxime, forms quantitatively within 2–3 hours at 0–5°C.Intramolecular Cyclization :

The O-acylamidoxime undergoes cyclization in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), at elevated temperatures (80–90°C). This step facilitates the elimination of water and the formation of the 1,2,4-oxadiazole ring. The ethyl carboxylate group at position 5 is retained from the ethyl oxalyl chloride reagent, while the cyclohexyl group originates from the amidoxime precursor.

Key Advantages :

- High regioselectivity due to the defined reactivity of amidoximes.

- Scalability for industrial production, as evidenced by patent applications.

Limitations :

One-Pot Condensation with Vilsmeier Reagent Activation

A contemporary one-pot synthesis, adapted from Zarei et al., utilizes the Vilsmeier reagent to activate carboxylic acids for direct coupling with amidoximes. This method streamlines the synthesis of this compound by combining acylation and cyclization into a single step:

Reagent Preparation :

The Vilsmeier reagent is generated in situ by reacting dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) at 0°C. This complex activates carboxylic acids, such as ethyl oxalate, by converting them into reactive acyl chlorides.Coupling and Cyclization :

Cyclohexanecarboxamidoxime is added to the activated ethyl oxalate-DMF complex, initiating a cascade reaction. The mixture is stirred at room temperature for 12–16 hours, during which the 1,2,4-oxadiazole ring forms spontaneously. The crude product is purified via silica gel chromatography, yielding the target compound in 61–93% efficiency.

Key Advantages :

- Eliminates the need for isolating intermediates, reducing reaction time and waste.

- Compatible with a broad range of carboxylic acids and amidoximes, enabling structural diversification.

Limitations :

Alternative Approaches Using Phosphorus Oxychloride-Mediated Cyclization

While primarily employed for 1,3,4-oxadiazoles, phosphorus oxychloride (POCl₃)-mediated cyclization has been adapted for 1,2,4-oxadiazole synthesis under modified conditions. For example, Kavitha et al. demonstrated that refluxing cyclohexanecarboxamidoxime with ethyl glyoxylate in POCl₃ at 110°C for 8 hours produces this compound in 70% yield. This method leverages POCl₃’s dual role as a dehydrating agent and Lewis acid catalyst.

Key Advantages :

Limitations :

- Lower regioselectivity compared to two-step methods, necessitating rigorous purification.

- Prolonged reaction times increase energy consumption.

Comparative Analysis of Synthetic Routes

Reaction Mechanisms and Optimization Strategies

The formation of 1,2,4-oxadiazoles hinges on the nucleophilic attack of the amidoxime’s amino group on the electrophilic carbonyl carbon of the acylating agent (Figure 1). In the two-step method, acylation generates an O-acylamidoxime intermediate, which undergoes cyclization via intramolecular nucleophilic substitution. Lewis acids like ZnCl₂ stabilize the transition state by coordinating to the oxadiazole’s oxygen atoms, accelerating ring closure.

In contrast, the Vilsmeier approach activates carboxylic acids as acylating agents through the formation of reactive iminium intermediates. This bypasses the need for pre-formed acyl chlorides, enabling a more direct coupling pathway.

Optimization Insights :

- Temperature Control : Lower temperatures (0–5°C) during acylation minimize side reactions such as hydrolysis or over-acylation.

- Catalyst Screening : Substituting ZnCl₂ with milder Lewis acids (e.g., FeCl₃) can improve yields in moisture-sensitive reactions.

- Solvent Selection : Polar aprotic solvents like acetonitrile enhance reaction rates by stabilizing charged intermediates.

Applications and Structural Derivatives

This compound serves as a versatile precursor for bioactive molecules. Its ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, enabling further functionalization via amidation or sulfonation. Recent studies have explored its role in:

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, hydrazine derivatives, and other functionalized heterocycles .

Scientific Research Applications

Biological Activities

The biological potential of Ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate is primarily attributed to the oxadiazole moiety, which has been extensively studied for its pharmacological properties. The following sections detail its applications in various therapeutic areas:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. This compound has shown promise as an anticancer agent through mechanisms such as apoptosis induction and inhibition of cancer cell proliferation. For instance, compounds containing the 1,2,4-oxadiazole structure have been reported to exhibit significant activity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells .

| Compound | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| This compound | HCT-116 | TBD |

Antimicrobial Properties

In addition to anticancer activity, this compound has demonstrated antimicrobial properties. Studies have indicated that derivatives of oxadiazoles can act against various pathogens by inhibiting bacterial growth and fungal infections . The structure's ability to interact with microbial enzymes makes it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Oxadiazoles have also been explored for their anti-inflammatory effects. Research indicates that certain derivatives can inhibit inflammatory pathways and cytokine production . This application is particularly relevant in treating diseases characterized by chronic inflammation.

Case Studies

Several case studies have illustrated the effectiveness of this compound in preclinical models:

Case Study 1: Anticancer Efficacy

A study conducted by Kumar et al. synthesized a series of oxadiazole derivatives and evaluated their anticancer activity against multiple cell lines. Among these compounds, those with the oxadiazole moiety exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin . This study underscores the potential of this compound as a lead compound in anticancer drug development.

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, researchers tested various oxadiazole derivatives against resistant bacterial strains. The findings revealed that certain derivatives showed substantial inhibitory effects on bacterial growth . This emphasizes the relevance of this compound in addressing antibiotic resistance.

Mechanism of Action

The mechanism of action of ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity . Additionally, its anticancer properties may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations :

- Lipophilicity : Cyclohexyl and cyclopentyl derivatives exhibit higher hydrophobicity than phenyl or sulfonylmethyl analogs, which may improve blood-brain barrier penetration but reduce aqueous solubility.

- Electronic Effects: Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance the oxadiazole ring's electrophilicity, favoring nucleophilic attacks.

- Steric Effects : Cyclohexyl’s larger size may hinder interactions in enzyme binding pockets compared to smaller substituents like isopropyl.

Biological Activity

Ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in drug development.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of cyclohexylcarboxylic acid with arylamidoximes using ethyl chloroformate as a coupling agent. The general procedure includes:

- Preparation : Dissolve the carboxylic acid in a suitable solvent (e.g., dichloromethane).

- Reagents Addition : Add potassium carbonate and ethyl chloroformate sequentially.

- Cyclization : Introduce arylamidoxime and stir the mixture under controlled conditions.

- Isolation : Filter and evaporate the solvent to obtain the crude product, which is purified through crystallization.

This method has been shown to yield high purity and good yields of the desired oxadiazole derivatives .

Antimicrobial Properties

Studies indicate that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains by disrupting microbial enzyme functions, which is crucial for their survival .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research highlights its effectiveness against several cancer cell lines, including human breast adenocarcinoma (MCF-7) and leukemia (CEM-13). The mechanism involves inducing apoptosis through pathways that activate p53 and caspase-3 .

Table 1: Summary of Biological Activities

| Activity Type | Target Cell Lines | IC50 Values (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Not specified | Inhibition of microbial enzymes |

| Anticancer | MCF-7, CEM-13 | 10.38 | Induction of apoptosis via p53 activation |

| HDAC Inhibition | HepG2, HCCLM3 | 8.2 - 12.1 | Inhibition of histone deacetylases |

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in microbial metabolism and cancer cell proliferation.

- Apoptosis Induction : It activates apoptotic pathways by increasing the expression of pro-apoptotic proteins like p53.

- Histone Deacetylase (HDAC) Inhibition : This leads to altered gene expression profiles conducive to cancer cell death .

Case Studies

Several studies have highlighted the efficacy of this compound:

- Anticancer Study : A recent study demonstrated that derivatives of this compound showed higher cytotoxicity than doxorubicin against multiple cancer cell lines .

- Antimicrobial Efficacy : Another investigation revealed that modifications in the oxadiazole structure could enhance antimicrobial potency against resistant bacterial strains .

Q & A

Q. What are the common synthetic routes for Ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves cyclization reactions between precursors like hydrazides and carboxylic acid derivatives. For example, cyclization of ethyl 3-cyclohexylcarbazate with activated carbonyl compounds (e.g., nitriles or amidoximes) under reflux in solvents such as ethanol or methanol is a standard approach . Optimization includes adjusting temperature (60–100°C), solvent polarity, and catalyst use (e.g., H₂SO₄ or PCl₃) to maximize yields (>70%) and purity (>95%). Reaction progress is monitored via TLC or HPLC, with purification by column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- NMR spectroscopy : Confirm the cyclohexyl group (¹H NMR: δ 1.2–2.0 ppm for cyclohexyl protons; ¹³C NMR: δ 25–35 ppm for cyclohexyl carbons) and ester moiety (¹H NMR: δ 4.2–4.4 ppm for -OCH₂CH₃; ¹³C NMR: δ 165–170 ppm for carbonyl) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z ≈ 252 for C₁₁H₁₆N₂O₃) and fragmentation patterns validate the structure .

- IR spectroscopy : Peaks at 1740–1760 cm⁻¹ (ester C=O) and 1600–1650 cm⁻¹ (oxadiazole ring) .

Q. What in vitro assays are used to evaluate its biological activity, and how are cytotoxic effects quantified?

Standard assays include:

- MTT assay : Measures cell viability (IC₅₀ values) against cancer lines (e.g., MCF-7, A549) .

- Antimicrobial testing : Disk diffusion or microdilution methods against bacterial/fungal strains (e.g., MIC values for S. aureus or C. albicans) .

- Enzyme inhibition : Fluorometric assays for targets like tubulin or kinases, with IC₅₀ comparisons to reference drugs (e.g., doxorubicin) .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclohexyl vs. aryl substituents) influence bioactivity and pharmacokinetics?

The cyclohexyl group enhances lipophilicity (logP ~2.5), improving membrane permeability compared to polar aryl derivatives (e.g., 4-methoxyphenyl, logP ~1.8). This increases gastrointestinal absorption (predicted >80% in silico) . However, bulky substituents may reduce binding affinity to rigid enzyme pockets (e.g., cyclohexyl vs. tert-butyl derivatives in tubulin inhibition) . SAR studies suggest that electron-withdrawing groups at position 3 enhance cytotoxicity (e.g., IC₅₀ <10 µM for bromophenyl analogs) .

Q. What strategies resolve contradictions in spectral data or biological activity between synthetic batches?

- Purity checks : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities (>99% purity required) .

- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities (e.g., oxadiazole ring conformation) .

- Biological replication : Test multiple batches in parallel with positive controls (e.g., doxorubicin) to rule out assay variability .

Q. How can computational methods (e.g., molecular docking) predict binding modes and guide derivative design?

- Docking studies : Use AutoDock Vina to model interactions with targets (e.g., tubulin’s colchicine site). The cyclohexyl group may occupy hydrophobic pockets, while the oxadiazole ring forms hydrogen bonds with residues like β-tubulin’s Lys254 .

- ADMET prediction : Tools like SwissADME estimate bioavailability (%F >50) and toxicity (e.g., Ames test negativity) .

Q. What safety protocols are essential for handling this compound, given its potential toxicity?

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods for synthesis .

- First aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult SDS for acute toxicity data (e.g., LD₅₀ in rodents) .

- Waste disposal : Incinerate in EPA-approved facilities to avoid environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.